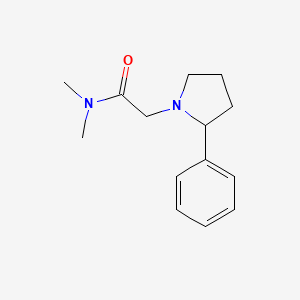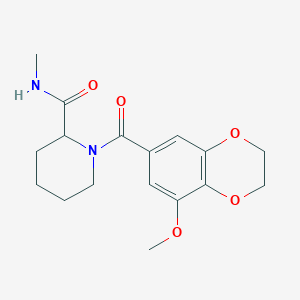![molecular formula C17H22N4O B7571485 1-[2-[(4-Imidazol-1-ylphenyl)methylamino]propyl]pyrrolidin-2-one](/img/structure/B7571485.png)
1-[2-[(4-Imidazol-1-ylphenyl)methylamino]propyl]pyrrolidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[2-[(4-Imidazol-1-ylphenyl)methylamino]propyl]pyrrolidin-2-one, also known as PAPP, is a chemical compound that has gained significant interest in scientific research due to its potential therapeutic applications. PAPP is a pyrrolidinone derivative that has been shown to exhibit a wide range of biochemical and physiological effects. In
Mécanisme D'action
The mechanism of action of 1-[2-[(4-Imidazol-1-ylphenyl)methylamino]propyl]pyrrolidin-2-one is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes that are involved in cell growth and proliferation. 1-[2-[(4-Imidazol-1-ylphenyl)methylamino]propyl]pyrrolidin-2-one has been shown to inhibit the activity of the enzyme cyclin-dependent kinase 4 (CDK4), which is involved in cell cycle progression.
Biochemical and Physiological Effects:
1-[2-[(4-Imidazol-1-ylphenyl)methylamino]propyl]pyrrolidin-2-one has been shown to exhibit a wide range of biochemical and physiological effects. In addition to its anti-cancer and neuroprotective effects, 1-[2-[(4-Imidazol-1-ylphenyl)methylamino]propyl]pyrrolidin-2-one has also been shown to have anti-inflammatory and antioxidant properties. 1-[2-[(4-Imidazol-1-ylphenyl)methylamino]propyl]pyrrolidin-2-one has been shown to reduce the production of inflammatory cytokines and to increase the activity of antioxidant enzymes.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 1-[2-[(4-Imidazol-1-ylphenyl)methylamino]propyl]pyrrolidin-2-one in lab experiments is that it is relatively easy to synthesize and purify. 1-[2-[(4-Imidazol-1-ylphenyl)methylamino]propyl]pyrrolidin-2-one is also stable under a wide range of conditions, which makes it a useful tool for studying various biological processes.
However, one of the limitations of using 1-[2-[(4-Imidazol-1-ylphenyl)methylamino]propyl]pyrrolidin-2-one in lab experiments is that its mechanism of action is not fully understood. This makes it difficult to interpret the results of experiments that use 1-[2-[(4-Imidazol-1-ylphenyl)methylamino]propyl]pyrrolidin-2-one as a tool.
Orientations Futures
There are several potential future directions for research on 1-[2-[(4-Imidazol-1-ylphenyl)methylamino]propyl]pyrrolidin-2-one. One area of research could be to further investigate the mechanism of action of 1-[2-[(4-Imidazol-1-ylphenyl)methylamino]propyl]pyrrolidin-2-one and to identify the specific enzymes and pathways that it targets.
Another area of research could be to investigate the potential use of 1-[2-[(4-Imidazol-1-ylphenyl)methylamino]propyl]pyrrolidin-2-one in combination with other drugs or therapies for the treatment of cancer and neurological disorders.
Conclusion:
In conclusion, 1-[2-[(4-Imidazol-1-ylphenyl)methylamino]propyl]pyrrolidin-2-one is a chemical compound that has gained significant interest in scientific research due to its potential therapeutic applications. 1-[2-[(4-Imidazol-1-ylphenyl)methylamino]propyl]pyrrolidin-2-one has been shown to exhibit a wide range of biochemical and physiological effects and has been investigated for its potential use in cancer treatment and neurological disorders. While there are still many unanswered questions about the mechanism of action of 1-[2-[(4-Imidazol-1-ylphenyl)methylamino]propyl]pyrrolidin-2-one, the future looks promising for further research on this compound.
Méthodes De Synthèse
The synthesis of 1-[2-[(4-Imidazol-1-ylphenyl)methylamino]propyl]pyrrolidin-2-one involves the reaction of 4-(4-aminophenyl)imidazole with 2-bromo-1-(pyrrolidin-2-yl)ethanone in the presence of a base. The resulting product is then purified through column chromatography to obtain pure 1-[2-[(4-Imidazol-1-ylphenyl)methylamino]propyl]pyrrolidin-2-one.
Applications De Recherche Scientifique
1-[2-[(4-Imidazol-1-ylphenyl)methylamino]propyl]pyrrolidin-2-one has been the subject of numerous scientific studies due to its potential therapeutic applications. One of the primary areas of research has been in the field of cancer treatment. 1-[2-[(4-Imidazol-1-ylphenyl)methylamino]propyl]pyrrolidin-2-one has been shown to inhibit the growth of various cancer cells, including breast, colon, and lung cancer cells.
In addition to cancer treatment, 1-[2-[(4-Imidazol-1-ylphenyl)methylamino]propyl]pyrrolidin-2-one has also been investigated for its potential use in treating neurological disorders such as Alzheimer's disease and Parkinson's disease. 1-[2-[(4-Imidazol-1-ylphenyl)methylamino]propyl]pyrrolidin-2-one has been shown to have neuroprotective effects and may help to prevent the degeneration of neurons in the brain.
Propriétés
IUPAC Name |
1-[2-[(4-imidazol-1-ylphenyl)methylamino]propyl]pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O/c1-14(12-20-9-2-3-17(20)22)19-11-15-4-6-16(7-5-15)21-10-8-18-13-21/h4-8,10,13-14,19H,2-3,9,11-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XASOHMUEFHFXAM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1CCCC1=O)NCC2=CC=C(C=C2)N3C=CN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![1H-indazol-7-yl-[2-(5-methyl-1,2-oxazol-3-yl)pyrrolidin-1-yl]methanone](/img/structure/B7571427.png)

![3-Methyl-5-[1-[(8-methylimidazo[1,2-a]pyridin-2-yl)methyl]pyrrolidin-2-yl]-1,2-oxazole](/img/structure/B7571437.png)

![1-[(1-Methylpyrazol-4-yl)methyl]-4-(2-phenoxyethyl)piperazine](/img/structure/B7571465.png)
![(4-Methyl-2-propyl-1,3-thiazol-5-yl)-[3-(4-methyl-1,2,4-triazol-3-yl)piperidin-1-yl]methanone](/img/structure/B7571466.png)
![N-(3-chloro-2-methylphenyl)-2-imidazo[1,2-a]pyridin-2-ylacetamide;hydrochloride](/img/structure/B7571475.png)
![2-[4-(trifluoromethyl)phenyl]-6,7,8,8a-tetrahydro-5H-imidazo[1,5-a]pyridine-1,3-dione](/img/structure/B7571479.png)
![3-Fluoro-4-methyl-5-[[4-(2-methylpropanoylamino)phenyl]sulfamoyl]benzoic acid](/img/structure/B7571491.png)